molecular formula C27H29Cl2FN2OS B2768381 SSR 125543 hydrochloride CAS No. 321839-75-2

SSR 125543 hydrochloride

Cat. No. B2768381
CAS RN: 321839-75-2
M. Wt: 519.5
InChI Key: BMXALUHUEGRRCH-JIDHJSLPSA-N
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Description

SSR 125543 hydrochloride, also known as Crinecerfont, is a potent, orally active, non-peptide CRF1 receptor antagonist . It has a pKi value of 9.08 for the native CRF1 receptor . It can prevent stress-induced cognitive deficit associated with hippocampal dysfunction . It can also be used for Classic congenital adrenal hyperplasia (CAH) research .


Molecular Structure Analysis

The molecular formula of SSR 125543 hydrochloride is C27H28ClFN2OS . Its average mass is 483.040 Da and its monoisotopic mass is 482.159485 Da .


Chemical Reactions Analysis

Crinecerfont (hydrochloride) is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

SSR 125543 hydrochloride is a solid substance with a light yellow to yellow color . It is soluble in DMSO . Its molecular weight is 519.50 .

Mechanism of Action

SSR 125543 hydrochloride is a selective corticotropin-releasing factor 1 receptor (CRF1) antagonist . It shows a 1000-fold selectivity for CRF1 versus CRF2α receptor and CRF binding protein . It has a long duration of action and readily crosses the blood-brain barrier .

Safety and Hazards

According to the safety data sheet, SSR 125543 hydrochloride is not classified as a hazardous substance or mixture . In case of eye contact, it is recommended to flush eyes immediately with large amounts of water . If ingested, it is advised not to induce vomiting and call a physician .

Future Directions

A recently granted patent discloses a method for treating classical Congenital Adrenal Hyperplasia (CAH) using SSR 125543 . The method involves administering an effective amount of the antagonist to a subject in need of treatment . This suggests potential future directions for the use of SSR 125543 hydrochloride in medical treatments .

properties

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H/t24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXALUHUEGRRCH-JIDHJSLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crinecerfont (hydrochloride)

CAS RN

321839-75-2
Record name SSR 125543A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321839752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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